- Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-ones, European Journal of Organic Chemistry, 2018, 2018(13), 1572-1580
Cas no 915019-65-7 (Dactolisib)
Dactolisib Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl]phenyl]propionitrile
- BEZ235
- 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phe...
- 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
- Benzeneacetonitrile, 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-a,a-dimethyl-
- Bez235 (nvp-bez235)
- BEZ235 (NVP-BEZ235, Dactolisib)
- NVP-BEZ 235
- NVP-BEZ235 (BEZ235)
- 2-methyl-2-[3-methyl-2-oxo-8-(3-quinolinyl)-1-imidazo[4,5-c]quinolinyl]propanenitrile
- BEZ-235
- Dactolisib
- NVPBEZ235
- BEZ 235
- NVP BEZ235
- RUJ6Z9Y0DT
- JOGKUKXHTYWRGZ-UHFFFAOYSA-N
- 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihyd
- 4-[2,3-Dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
- BEZ 23
- NVP-BEZ 235NX
- NVPBE 235
- RTB 101
-
- MDL: MFCD10565944
- Inchi: 1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
- InChI Key: JOGKUKXHTYWRGZ-UHFFFAOYSA-N
- SMILES: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(C3C=C5C(C=CC=C5)=NC=3)C=C4)N(C)C2=O)=CC=1
Computed Properties
- Exact Mass: 393.15900
- Monoisotopic Mass: 469.19
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 3
- Complexity: 872
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.2
Experimental Properties
- Density: 1.299
- Melting Point: 288-289°C
- Boiling Point: 701°C at 760 mmHg
- Flash Point: 377.767°C
- Refractive Index: 1.705
- PSA: 76.50000
- LogP: 4.36208
Dactolisib Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dactolisib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-10mg |
Dactolisib |
915019-65-7 | 98+% | 10mg |
494CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-100mg |
Dactolisib |
915019-65-7 | 98+% | 100mg |
1673CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-50mg |
Dactolisib |
915019-65-7 | 98+% | 50mg |
1029CNY | 2021-05-08 | |
| TRC | N925750-10mg |
NVP-BEZ 235 |
915019-65-7 | 10mg |
$ 52.00 | 2023-09-06 | ||
| TRC | N925750-25mg |
NVP-BEZ 235 |
915019-65-7 | 25mg |
$ 57.00 | 2023-09-06 | ||
| TRC | N925750-50mg |
NVP-BEZ 235 |
915019-65-7 | 50mg |
$ 75.00 | 2023-09-06 | ||
| TRC | N925750-100mg |
NVP-BEZ 235 |
915019-65-7 | 100mg |
$138.00 | 2023-05-17 | ||
| TRC | N925750-250mg |
NVP-BEZ 235 |
915019-65-7 | 250mg |
$282.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031394-100mg |
Dactolisib |
915019-65-7 | 99% | 100mg |
¥1112 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031394-25mg |
Dactolisib |
915019-65-7 | 99% | 25mg |
¥371 | 2024-05-21 |
Dactolisib Production Method
Production Method 1
1.2 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 10 min, 150 °C; 150 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 2
1.2 Reagents: L-(+)-Cysteine Solvents: Water ; 20 min, > 95 °C; 0.5 - 1 h, > 95 °C; 9 h, 95 °C → 0 °C; 4 h, 0 °C
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale, Organic Process Research & Development, 2019, 23(9), 1908-1917
Production Method 3
- A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types, Biochemical Journal, 2011, 438(1), 53-62
Dactolisib Raw materials
- (quinolin-3-yl)boronic acid
- Carbamic acid, N-(6-bromo-4-chloro-3-quinolinyl)-N-methyl-, 1-methylethyl ester
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- 2-(4-Aminophenyl)-2-methylpropanenitrile
Dactolisib Preparation Products
Dactolisib Suppliers
Dactolisib Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Dactolisib
Comprehensive Overview of Dactolisib (CAS No. 915019-65-7): Mechanism, Applications, and Research Insights
Dactolisib, also known by its CAS number 915019-65-7, is a potent and selective dual inhibitor of PI3K (Phosphoinositide 3-Kinase) and mTOR (Mammalian Target of Rapamycin). This small molecule has garnered significant attention in oncology research due to its ability to target key signaling pathways involved in cell proliferation, survival, and metabolism. The compound's unique mechanism of action makes it a promising candidate for investigating cancer therapeutics, particularly in solid tumors and hematological malignancies.
The PI3K/mTOR pathway is frequently dysregulated in cancers, driving uncontrolled growth and resistance to apoptosis. Dactolisib stands out by simultaneously inhibiting both PI3K and mTORC1/2, offering a broader therapeutic window compared to single-target inhibitors. Researchers have explored its efficacy in preclinical models of breast cancer, prostate cancer, and glioblastoma, where it demonstrates synergistic effects with conventional chemotherapy and immunotherapy. Its pharmacokinetic profile and oral bioavailability further enhance its translational potential.
Recent studies highlight Dactolisib's role in addressing drug resistance, a critical challenge in modern oncology. By targeting compensatory signaling nodes, it may overcome resistance to EGFR inhibitors or hormone therapies. Additionally, its impact on tumor microenvironment modulation aligns with the growing interest in immuno-oncology strategies. These attributes position Dactolisib as a versatile tool for combination therapy research.
Beyond oncology, Dactolisib (CAS 915019-65-7) has shown potential in studying metabolic disorders and autoimmune diseases, given the PI3K/mTOR pathway's involvement in immune cell regulation. Its ability to modulate T-cell activation and macrophage polarization opens avenues for investigating inflammatory conditions like rheumatoid arthritis or lupus. However, careful consideration of its therapeutic index remains essential due to pathway ubiquity.
From a chemical perspective, Dactolisib features a morpholino-pyrimidine core, contributing to its high selectivity. Analytical methods such as HPLC and LC-MS are commonly employed for purity assessment (>98%). Researchers frequently search for Dactolisib solubility, storage conditions (-20°C), and in vivo formulations (e.g., PEG-based solutions), reflecting practical experimental needs.
The evolving landscape of targeted cancer therapies keeps Dactolisib relevant in 2024 discussions. With increasing interest in precision medicine and biomarker-driven treatment, this compound serves as a prototype for pathway inhibition strategies. Ongoing clinical trials (e.g., NCT02449538) continue to evaluate its safety and efficacy profiles, while AI-driven drug discovery platforms utilize its data to optimize next-generation inhibitors.
For researchers sourcing Dactolisib, understanding its structure-activity relationship (SAR) is crucial. The compound's IC50 values (4 nM for PI3Kα, 75 nM for mTOR) underscore its potency, while its metabolic stability in liver microsomes informs dosing regimens. Common queries include Dactolisib vs. BEZ235 comparisons and synergy with PD-1 inhibitors, reflecting the compound's interdisciplinary applications.
In summary, Dactolisib (CAS 915019-65-7) represents a multifaceted research tool bridging molecular oncology, immunology, and drug development. Its continued study contributes to our understanding of cellular signaling networks while offering tangible pathways for therapeutic innovation. As the scientific community prioritizes mechanistic depth and translational relevance, this compound remains a cornerstone in kinase inhibitor research.
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